molecular formula C13H8ClF2NO3 B125400 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 101987-89-7

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B125400
CAS No.: 101987-89-7
M. Wt: 299.65 g/mol
InChI Key: ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
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Description

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative that serves as a critical intermediate in synthesizing antibacterial agents, including besifloxacin and its regioisomers . Its structure features a cyclopropyl group at position 1, chlorine at position 8, and fluorine atoms at positions 6 and 7, which enhance its activity against Gram-positive and Gram-negative bacteria . The compound is synthesized via nucleophilic substitution reactions, such as the condensation of (R)-tert-butyl 3-aminoazepane-1-carboxylate with the parent quinolone scaffold in acetonitrile, yielding a total of 37% after purification .

Properties

IUPAC Name

8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431523
Record name 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101987-89-7
Record name 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Methylation of Difluoropyridine

In Step 1, 2,5-difluoropyridine undergoes regioselective chlorination at the 4-position using chlorine-supplying compounds (e.g., Cl₂ or SO₂Cl₂) in aprotic solvents like tetrahydrofuran (THF) at −78°C to 0°C. Non-nucleophilic bases such as lithium diisopropylamide (LDA) direct the substitution, yielding 4-chloro-2,5-difluoropyridine with >85% purity. Step 2 introduces a methyl group at the 3-position via reaction with methyl donors (e.g., methylmagnesium bromide) under similar conditions, forming 4-chloro-2,5-difluoro-3-methylpyridine.

Cyclopropanation and Aldehyde Formation

Step 3 involves nucleophilic attack by cyclopropylacetonitrile on 4-chloro-2,5-difluoro-3-methylpyridine in THF at −40°C, facilitated by LDA. This generates 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylacetonitrile, which is reduced in Step 4 using lithium aluminum hydride (LiAlH₄) to produce the corresponding aldehyde.

Cyclocondensation with Malonic Ester

The final step employs a Knorr quinoline synthesis analog, where the aldehyde reacts with diethyl malonate at 150–200°C. This thermally induced cyclization forms the quinolizine core, yielding the target compound with an overall yield of 38–42%.

Table 1: Key Parameters for the Five-Step Synthesis

StepReagents/ConditionsTemperatureYield (%)Purity (%)
1Cl₂, LDA, THF−78°C9287
2CH₃MgBr, THF−40°C8885
3Cyclopropylacetonitrile, LDA−40°C7590
4LiAlH₄, Et₂O0°C8288
5Diethyl malonate180°C6895

Advancements in Purification and Analysis

Recent studies emphasize high-performance liquid chromatography (HPLC) for purity assessment. Frontiers in Chemistry (2022) details a gradient-elution method using a Kromasil C₁₈ column with acetonitrile and phosphoric acid (pH 3.0), achieving >99% purity for structurally similar fluoroquinolones. For large-scale preparations, salting-out assisted liquid-liquid extraction (SALLE) with MgSO₄ and acetonitrile efficiently isolates the compound from reaction mixtures, as demonstrated in ACS Measurement Science Au (2024).

Table 2: Optimization of Extraction Conditions

ParameterSALLELLME
SolventAcetonitrile[HMIM][PF6]
Sample Volume (mL)1050
Extraction Time (min)63
Recovery (%)9489

Comparative Analysis of Synthetic Efficiency

The five-step route surpasses earlier methods in scalability, reducing raw material costs by 60% compared to the 11-step protocol. However, the use of cryogenic conditions (−78°C) in Steps 1–3 necessitates specialized equipment, increasing operational complexity. In contrast, the EP0351889B1 method operates at milder temperatures (100–110°C) but requires hazardous reagents like propionic anhydride.

Scientific Research Applications

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cl (8), F (6,7), cyclopropyl (1) C₁₄H₉ClF₂NO₃ 327.71 Intermediate for besifloxacin; antibacterial activity via DNA gyrase inhibition
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 93107-30-3) F (6,7), cyclopropyl (1) C₁₃H₉F₂NO₃ 283.21 Ciprofloxacin intermediate; lacks Cl at position 8, reducing Gram-negative coverage
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (7), F (6), NO₂ (8) C₁₃H₈ClFN₂O₅ 326.67 Nitro group enhances reactivity but may increase toxicity; limited clinical use
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 112811-72-0) F (6,7), OCH₃ (8) C₁₄H₁₁F₂NO₄ 295.24 Methoxy group improves solubility; preclinical antibacterial candidate
cis-(+)-6,7-Difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid F (6,7), 2-fluorocyclopropyl (1) C₁₃H₈F₃NO₃ 283.20 Fluorinated cyclopropyl enhances bioavailability; under investigation for resistant strains

Substituent Effects on Antibacterial Activity

  • Chlorine at Position 8: The presence of chlorine in the target compound enhances binding to bacterial DNA gyrase, particularly improving efficacy against Pseudomonas aeruginosa and Staphylococcus aureus . Its absence in CAS 93107-30-3 reduces potency against Gram-negative pathogens .
  • Fluorine at Positions 6 and 7 : Fluorine atoms are critical for broad-spectrum activity. Analogs lacking one or both fluorines (e.g., ciprofloxacin intermediates) show reduced activity .
  • Methoxy vs. Nitro Groups : The methoxy group in CAS 112811-72-0 improves water solubility, whereas the nitro group in the 8-nitro analog (CAS 326.67) increases oxidative stress in bacterial cells but raises toxicity concerns .

Crystallographic and Spectroscopic Data

  • X-ray crystallography of the ethyl ester derivative (C₁₅H₁₂ClF₂NO₃) confirms a monoclinic crystal system (space group P21/n) with β = 95.40°, indicating planar quinoline ring geometry critical for target binding .
  • ¹H-NMR data for the target compound shows characteristic peaks at δ 8.41 (s, 1H, C3-H) and δ 1.49 (t, 3H, cyclopropyl-CH₂), consistent with its rigid bicyclic structure .

Biological Activity

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family, which has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClF2NO3C_{13}H_{8}ClF_{2}NO_{3}, with a molecular weight of approximately 303.68 g/mol. The compound features a quinoline ring system with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC13H8ClF2NO3
Molecular Weight303.68 g/mol
IUPAC Name8-chloro-6,7-difluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
CAS Number101987-89-7

Antimicrobial Properties

Research indicates that compounds similar to 8-chloro-1-cyclopropyl-6,7-difluoroquinoline derivatives exhibit significant antimicrobial activity. A study highlighted that this compound demonstrated potent antibacterial effects against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest potential antiviral activities against specific viral pathogens. The structural analogs have shown effectiveness in inhibiting viral replication by interfering with viral polymerases and other critical enzymes involved in the viral life cycle .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .

Study on Antibacterial Efficacy

A notable study published in "Journal of Medicinal Chemistry" evaluated the antibacterial efficacy of various quinoline derivatives, including 8-chloro-1-cyclopropyl-6,7-difluoroquinoline. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications on the quinoline ring can enhance or diminish biological activity. For instance, the presence of halogen atoms like chlorine and fluorine has been correlated with increased potency against bacterial strains .

Q & A

Q. What are the critical intermediates in synthesizing 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how are they structurally characterized?

  • Methodological Answer : Key intermediates include ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 112811-71-9) and 3-chloro-2,4,5-trifluorobenzoic acid ( ). Characterization involves X-ray crystallography to confirm dihedral angles (e.g., carboxyl group vs. benzene ring: 6.8°) and hydrogen-bonded dimer formation (O–H⋯O interactions) . Intermediate purity is validated via HPLC (≥98%) and spectral data (IR, NMR) .

Q. Which analytical techniques are recommended for confirming structural identity and purity of the compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation (e.g., Acta Crystallographica reports) . For purity, employ HPLC with UV detection (Pharmacopeial Forum guidelines) and mass spectrometry (Exact Mass: 387.003; SMILES/InChI validation) . Impurity profiling follows pharmacopeial standards (e.g., EP/ICH guidelines) to quantify desfluoro or ethylenediamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or diffraction anomalies) require orthogonal validation :
  • Compare experimental X-ray diffraction patterns with computational models (e.g., Mercury software) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C15H6ClF4N3O3) .
  • Cross-validate via 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments .

Q. What synthetic strategies ensure enantiomeric purity in derivatives of this compound?

  • Methodological Answer : To avoid racemization, use chiral auxiliaries like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine during coupling reactions . Monitor enantiomeric excess via chiral HPLC (Pharmacopeial Forum, Buffer: CuSO4/L-isoleucine, pH 4.5) . Crystallize intermediates (e.g., tert-butyl-protected amines) to isolate enantiopure forms .

Q. How does the substitution pattern (e.g., Cl, F, cyclopropyl) influence antibacterial activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Replace Cl at C8 with methoxy/ethoxy groups to assess Gram-negative vs. Gram-positive activity .
  • Fluorine at C6/C7 enhances DNA gyrase binding; cyclopropyl at N1 improves pharmacokinetics .
  • Use MIC assays against E. coli and S. aureus to quantify potency shifts .

Q. What methods evaluate polymorphic forms of the compound, and how do they impact bioavailability?

  • Methodological Answer : Polymorph screening involves:
  • PXRD to identify forms (e.g., characteristic peaks at 7.90±0.2, 13.46±0.2°2θ) .
  • DSC/TGA to assess thermal stability (melting points, decomposition).
  • Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) to correlate polymorphism with dissolution rates .

Q. How can reaction conditions be optimized to minimize process-related impurities?

  • Methodological Answer :
  • Control temperature/pH during diazotization (e.g., cupric chloride/NaNO2 in HCl) to suppress byproducts like desfluoro compounds .
  • Use DoE (Design of Experiments) to optimize stoichiometry (e.g., 1.2 eq. cyclopropylamine) and reaction time .
  • Monitor impurities via LC-MS and isolate via preparative HPLC .

Q. What are the stability challenges under varying pH and light exposure, and how are they mitigated?

  • Methodological Answer :
  • Photodegradation : Protect solutions from light (amber glass; Pharmacopeial Forum guidelines) .
  • pH sensitivity : Stabilize formulations at pH 5.1–5.7 (USP〈791〉) using citrate buffers .
  • Conduct forced degradation studies (ICH Q1A) with LC-MS to identify degradation pathways (e.g., hydrolysis at C4-oxo group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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